molecular formula C7H7ClFN3S B13002477 N-(4-Chloro-3-fluorophenyl)hydrazinecarbothioamide

N-(4-Chloro-3-fluorophenyl)hydrazinecarbothioamide

Cat. No.: B13002477
M. Wt: 219.67 g/mol
InChI Key: SYXUDOBRVUKUOV-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-fluorophenyl)hydrazinecarbothioamide is a thiosemicarbazide derivative characterized by a phenyl ring substituted with chlorine (Cl) at the para-position and fluorine (F) at the meta-position. Its unique substitution pattern distinguishes it from analogs, as the electron-withdrawing Cl and F substituents influence electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C7H7ClFN3S

Molecular Weight

219.67 g/mol

IUPAC Name

1-amino-3-(4-chloro-3-fluorophenyl)thiourea

InChI

InChI=1S/C7H7ClFN3S/c8-5-2-1-4(3-6(5)9)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13)

InChI Key

SYXUDOBRVUKUOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NN)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-fluorophenyl)hydrazinecarbothioamide typically involves the reaction of 4-chloro-3-fluoroaniline with thiosemicarbazide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazinecarbothioamide group reacts with aldehydes/ketones to form thiosemicarbazones. For example:

  • Reaction with isatin derivatives : Forms stable Schiff base complexes. A study demonstrated condensation with 5-fluoroisatin under acidic ethanol to yield (3Z)-5-fluoro-1H-indole-2,3-dione 3-{[(2Z)-4-(4-chlorophenyl)-3-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazone} in 88% yield .

Carbonyl CompoundConditionsProductYieldReference
5-FluoroisatinEthanol + glacial acetic acid, refluxThiosemicarbazone-thiazoline hybrid88%

Mechanism :

  • Nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon.

  • Proton transfer and dehydration to form the Schiff base.

Cyclization Reactions

The compound undergoes cyclization with α-halo ketones or esters to form thiazoline/thiazole derivatives:

  • Reaction with phenacyl bromides : Forms thiazoline rings via nucleophilic substitution. For instance, treatment with p-chlorophenacyl bromide produces a thiazoline derivative stabilized by fluorine-mediated interactions (C–H···F, F···S) .

ReagentConditionsProduct ClassKey InteractionsReference
p-Chlorophenacyl bromideEthanol, refluxThiazolineC–H···F, F···π

Structural Analysis :

  • X-ray crystallography confirms a planar thiazoline ring with dihedral angles of 69.67° between substituents .

  • IR: C=S stretch at 1,253 cm⁻¹; ¹H-NMR: NH protons resonate at δ 10.96–9.83 ppm .

Substitution Reactions

The chloro and fluoro substituents on the phenyl ring direct electrophilic substitutions:

  • Nitration : Occurs preferentially at the para position to the electron-withdrawing groups.

  • Suzuki Coupling : The chloro group undergoes palladium-catalyzed cross-coupling with boronic acids (e.g., to install biaryl motifs) .

Reaction TypeReagentProductApplicationReference
Suzuki CouplingPd(PPh₃)₄, arylboronic acidBiaryl derivativesDrug intermediates

Complexation with Metal Ions

The thioamide sulfur and hydrazine nitrogen act as chelating sites for transition metals:

  • Copper(II) complexes : Exhibit enhanced antimicrobial activity compared to the free ligand .

Metal SaltLigand RatioComplex StructureBioactivity (MIC, µg/mL)Reference
CuCl₂1:2Octahedral40–50 (vs. E. coli)

Oxidation and Reduction

  • Oxidation : The thioamide group (-C=S) oxidizes to sulfinic/sulfonic acid derivatives under strong oxidizing conditions (e.g., H₂O₂/AcOH).

  • Reduction : NaBH₄ reduces the hydrazine group to a hydrazide, altering biological activity .

Biological Activity Modulation

Derivatives show structure-dependent bioactivity:

  • Anticancer : Thiazoline hybrids inhibit Bcl-2 proteins (IC₅₀: 12–19 µM) .

  • Antibacterial : Copper complexes exhibit MIC values comparable to ceftriaxone against P. aeruginosa .

DerivativeTargetIC₅₀/ MICReference
Thiazoline hybridBcl-215 µM
Cu(II) complexE. coli45 µg/mL

Thermal and pH Stability

  • Thermal Decomposition : Degrades above 200°C, releasing HCl and HF .

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes in alkaline media (pH > 8) .

Scientific Research Applications

Synthesis of N-(4-Chloro-3-fluorophenyl)hydrazinecarbothioamide

The synthesis of this compound typically involves the reaction of 4-chloro-3-fluoroaniline with carbon disulfide and hydrazine derivatives. The general synthetic route can be summarized as follows:

  • Starting Materials : 4-chloro-3-fluoroaniline, carbon disulfide, hydrazine hydrate.
  • Reaction Conditions : The reaction is generally conducted under reflux conditions in an appropriate solvent, often with the presence of a catalyst to enhance yield.
  • Purification : Post-reaction, the product is purified through recrystallization or chromatography to achieve the desired purity.

Antimicrobial Properties

Research has indicated that derivatives of hydrazinecarbothioamide exhibit significant antimicrobial activity against a range of bacterial strains. For instance, studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, demonstrating potential as alternative antibacterial agents .

Anticancer Activity

This compound has been evaluated for its antiproliferative effects against various human cancer cell lines. Notably, it has shown promising results in inhibiting the growth of breast cancer (MCF-7), glioma (U251), and leukemia (K-562) cells . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the S phase, which is critical for cancer therapy .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with cellular targets:

  • DNA Binding : Studies have revealed that this compound can bind to cellular DNA, which may interfere with replication and transcription processes essential for cell proliferation .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit key enzymes involved in tumor growth and survival pathways, thereby enhancing its anticancer efficacy .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits a dose-dependent inhibition of cancer cell proliferation. For example, at concentrations ranging from 0.25 to 250 mg/mL, significant growth inhibition was observed across multiple cancer cell lines compared to control groups treated with established chemotherapeutics like doxorubicin .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity and interaction modes of this compound with various molecular targets. These studies suggest that the compound's structural features facilitate strong interactions with target proteins involved in cancer progression and microbial resistance mechanisms .

Future Perspectives

Given its promising biological activities, further research is warranted to explore:

  • In Vivo Efficacy : Assessing the therapeutic potential in animal models to evaluate pharmacokinetics and toxicity profiles.
  • Formulation Development : Investigating suitable formulations for enhanced bioavailability and targeted delivery.
  • Mechanistic Studies : Elucidating detailed molecular mechanisms underlying its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-fluorophenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The biological and physicochemical properties of hydrazinecarbothioamides are highly sensitive to substituent modifications. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities Reference ID
N-(4-Chlorophenyl)hydrazinecarbothioamide 4-Cl 201.67 Antifungal, intermediate for 1,3,4-thiadiazoles
N-(3-Chloro-4-fluorophenyl)hydrazinecarbothioamide 3-Cl, 4-F (positional isomer) 219.64 Inhibitor of Ras-Raf binding (Kobe0065)
N-(4-Cyanophenyl)hydrazinecarbothioamide 4-CN 193.24 Precursor for antitumor thiosemicarbazones
N-(4-Trifluoromethylphenyl)hydrazinecarbothioamide 4-CF₃ 235.23 Cytotoxicity against HeLa cells
N-(4-Methylthiophenyl)hydrazinecarbothioamide 4-SCH₃ 211.31 Antimicrobial activity

Key Observations :

  • Electron-Withdrawing Groups (Cl, F, CF₃, CN) : Enhance reactivity and ligand-receptor binding. For example, the 3-Cl,4-F isomer (Kobe0065) showed potent inhibition of Ras-Raf interactions, critical in cancer signaling .
  • Electron-Donating Groups (SCH₃) : Improve solubility but may reduce antimicrobial potency compared to halogenated analogs .
Antifungal Activity
  • N-(4-Chlorophenyl)hydrazinecarbothioamide (Compound 1 in ) served as an intermediate for 1,3,4-thiadiazole derivatives with MIC values of 2–8 µg/mL against Candida albicans .
  • N-(4-Trifluoromethylphenyl)hydrazinecarbothioamide (Compound 27 in ) exhibited moderate antifungal activity but lower selectivity compared to the target compound .
Anticancer Activity
  • N-(3-Chloro-4-fluorophenyl)hydrazinecarbothioamide (Kobe0065) inhibited Ras-Raf binding (IC₅₀ = 12 µM), a key pathway in oncogenesis .
  • N-(4-Cyanophenyl)hydrazinecarbothioamide derivatives showed cytotoxicity against HeLa cells (IC₅₀ = 8–15 µM), attributed to the electron-deficient cyanide group enhancing DNA intercalation .
Antitubercular Activity
  • 2-(3-Benzyl-4-oxoquinazolin-2-yl)-N-(4-chlorophenyl)hydrazinecarbothioamide (AS8 in ) demonstrated activity against Mycobacterium tuberculosis (MIC = 3 µg/mL) . The 4-Cl substitution is critical for targeting mycobacterial enzymes.

Physicochemical and Computational Insights

  • Solubility : Fluorinated analogs like the target compound exhibit lower aqueous solubility compared to methylthio or methoxy derivatives due to increased hydrophobicity .
  • DFT Studies : For analogs like N-(pyridin-2-yl)hydrazinecarbothioamide, B3LYP/6-311G** calculations revealed planar geometries and high electrophilicity, correlating with bioactivity .

Biological Activity

N-(4-Chloro-3-fluorophenyl)hydrazinecarbothioamide is a compound of growing interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antioxidant activities.

Synthesis of this compound

The compound can be synthesized through a reaction involving hydrazine derivatives and isothiocyanates. A typical synthesis pathway involves:

  • Reaction of phenylhydrazine with isothiocyanate : The initial step involves the nucleophilic attack of phenylhydrazine on an isothiocyanate to form the corresponding hydrazinecarbothioamide.
  • Characterization : The synthesized compound is characterized using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry to confirm its structure.

Anticancer Activity

This compound exhibits significant anticancer properties, particularly against various cancer cell lines. For instance:

  • Study Findings : In vitro studies have shown that this compound has a potent inhibitory effect on the proliferation of cancer cells, including prostate cancer (PC-3) and colon cancer (HCT-116) cell lines. The IC50 values for these cell lines were reported at 6.2 µM for HCT-116 and 43.4 µM for T47D breast cancer cells, indicating strong activity compared to standard chemotherapeutics .
Cell Line IC50 (µM) Reference
PC-3 (Prostate Cancer)Not specified
HCT-116 (Colon Cancer)6.2
T47D (Breast Cancer)43.4

Antioxidant Activity

The antioxidant activity of this compound has been evaluated using the DPPH radical scavenging method. The results indicate:

  • High Scavenging Activity : At a concentration of 250 µM, the compound demonstrated an inhibition rate of approximately 97%, surpassing many known antioxidants such as ascorbic acid (91%) and butylated hydroxyanisole (BHA) (89%) .
Compound Inhibition Rate (%) IC50 (µM)
This compound97.1839.39
Ascorbic Acid91.26107.67
BHA89.3051.62

The biological activity of this compound can be attributed to its ability to induce apoptosis in cancer cells and scavenge free radicals effectively:

  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased lactate dehydrogenase (LDH) levels in MCF-7 cells, suggesting cell membrane damage and apoptosis initiation .
  • Cell Cycle Arrest : The compound appears to halt the cell cycle at the S phase, further supporting its role in promoting apoptosis in cancer cells .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

  • In a comparative study, this compound was found to be more effective than traditional chemotherapeutics in certain cancer models.
  • Its antioxidant properties were evaluated against standard antioxidants, showcasing superior efficacy.

Q & A

Q. What are the optimal synthetic routes for N-(4-Chloro-3-fluorophenyl)hydrazinecarbothioamide, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic addition of hydrazine monohydrate to aryl isothiocyanates. For example, 4-chloro-3-fluorophenyl isothiocyanate reacts with hydrazine in ethanol under stirring, followed by recrystallization from methanol to yield the product. Key intermediates are characterized using 1H^1 \text{H}-NMR (e.g., δ 9.53 ppm for NH signals), FT-IR (e.g., C=S stretching at ~1200 cm1^{-1}), and LC-MS for molecular ion confirmation .

Q. How can spectroscopic techniques distinguish structural isomers or tautomers of this compound?

1H^1 \text{H}-NMR can resolve tautomers (e.g., thione vs. thiol forms) by observing NH proton splitting patterns. For instance, thione forms show sharp singlets for NH groups, while thiol tautomers exhibit broader signals. FT-IR confirms C=S bonds (1200–1250 cm1 ^{-1}) and distinguishes aromatic substituents via C-Cl (1019 cm1 ^{-1}) and C-F (1228 cm1 ^{-1}) stretches .

Q. What purification methods ensure high yield and purity for this compound?

Column chromatography (e.g., petroleum ether:ethyl acetate, 4:1) removes unreacted starting materials. Recrystallization from methanol or ethanol yields high-purity crystals (82–94% yields). Melting point analysis (e.g., 192–194°C) and elemental analysis (C, H, N within 0.4% of theoretical values) validate purity .

Advanced Research Questions

Q. How does substitution at the aryl ring influence the compound’s biological activity?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -Cl, -F) enhance antitubercular activity. For example, analogs like AS8 (MIC: 3 µg mL1 ^{-1}) exhibit potency due to improved membrane permeability and target binding. Computational docking (e.g., AutoDock Vina) identifies hydrogen bonding between the thioamide group and mycobacterial enzyme active sites .

Q. What computational methods predict the electronic properties and reactivity of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer behavior. COSMO-RS simulations assess solvation effects, while molecular dynamics (MD) models interactions with biological targets (e.g., DNA gyrase). These methods guide derivatization for improved pharmacokinetics .

Q. How can this compound be modified for use as a chemosensor?

Schiff base derivatives (e.g., salicylidene analogs) act as turn-on probes for metal ions. For example, introducing a 2-hydroxybenzylidene moiety enables selective Ga3+^{3+} detection via fluorescence enhancement. Mechanistic studies using time-dependent DFT (TD-DFT) explain the chelation-enhanced fluorescence (CHEF) effect .

Methodological Considerations

  • Contradictions in Data : Discrepancies in reported melting points (e.g., 176–178°C vs. 192–194°C) may arise from polymorphism or solvent effects. Cross-validate with DSC and PXRD .
  • Experimental Design : For SAR studies, include controls with unsubstituted aryl rings to isolate electronic effects. Use high-throughput screening (HTS) for rapid bioactivity assessment .

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